An In-depth Technical Guide to the Synthesis and Characterization of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride, a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist. This document details two distinct synthetic methodologies and summarizes the physicochemical and spectroscopic properties of the compound.
Physicochemical Properties
A summary of the key physicochemical properties of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClN₅O₂ | [1] |
| Molecular Weight | 265.66 g/mol | [1] |
| CAS Number | 110683-23-3 | [1] |
| Appearance | Yellow powder | [2] |
| Melting Point | >280 °C (dec.) | [3] |
| Boiling Point (est.) | 515 °C at 760 mmHg | |
| Flash Point (est.) | 265.2 °C | [4] |
| Solubility | Likely soluble in water | [5] |
Spectroscopic Data
Detailed experimental spectroscopic data for 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is not extensively available in the public domain. However, commercial suppliers indicate the availability of such data. Researchers are advised to acquire the compound from a commercial source to obtain a certificate of analysis with complete characterization data.
| Technique | Data |
| ¹H NMR | Specific peak assignments, chemical shifts (δ), and coupling constants (J) are not detailed in the reviewed literature. Commercial suppliers like BLDpharm note the availability of NMR data. |
| ¹³C NMR | Chemical shift (δ) data is not readily available in the public literature. |
| Infrared (IR) Spec. | Characteristic peaks would be expected for N-H (amine), C=O (ketone), C=C (aromatic), and C-O (ether) functional groups. Specific peak positions (cm⁻¹) are not detailed in the reviewed literature. |
| Mass Spec. (MS) | The expected molecular ion peak would correspond to the mass of the free base (C₁₀H₇N₅O₂), m/z = 229.19. The full mass spectrum is not available in the reviewed literature. |
Experimental Protocols
Two distinct synthetic routes for the preparation of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride are detailed below.
Synthesis Route 1: From 3-Amino-2-hydroxyacetophenone
This method, adapted from patent CN101942003A, involves a two-step process starting from 3-amino-2-hydroxyacetophenone.[2][6]
Step 1: Synthesis of N-(3-acetyl-2-hydroxyphenyl)acetamide
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To a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and a tail gas absorption device, add 30.2 g (0.2 mol) of 3-amino-2-hydroxyacetophenone, 240 mL of ethyl acetate, 30 g of 20% aqueous sodium hydroxide solution, and 16 g (0.2 mol) of pyridine.[2]
-
Cool the mixture to 0-5 °C with stirring.[2]
-
Slowly add 16 g (0.2 mol) of acetyl chloride dropwise over 30 minutes, maintaining the temperature at 0-5 °C.[2]
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour. Monitor the reaction progress by liquid chromatography.[2]
-
Once the reaction is complete, warm the mixture to 20-30 °C. Add 10 mL of water and 12.5 mL of concentrated hydrochloric acid and stir for an additional 30 minutes.[2]
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield N-(3-acetyl-2-hydroxyphenyl)acetamide.
Step 2: Synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride
-
In a reaction vessel, add sodium methoxide or potassium tert-butoxide and dimethyl sulfoxide (DMSO) and stir.
-
Sequentially add N-(3-acetyl-2-hydroxyphenyl)acetamide and 1H-tetrazole-5-carboxylic acid ethyl ester.[6]
-
Heat the reaction mixture to 80-85 °C and maintain until the reaction is complete.[6]
-
Cool the reaction mixture to 35-45 °C and dilute with methanol.
-
Add the diluted reaction mixture to concentrated hydrochloric acid at a temperature below 60 °C.
-
Heat the mixture to 68-72 °C and stir until the reaction is complete.[6]
-
Filter the resulting precipitate, wash the filter cake with water, and dry to obtain the crude product.
-
The crude product can be purified by recrystallization from a mixture of methanol, triethylamine, and activated carbon.
Synthesis Route 2: Via Cyclization and Hydrolysis of a Terephthalamide Intermediate
This synthetic approach is detailed in patent JP2007231019A and involves the cyclization and subsequent hydrolysis of a larger intermediate.[7]
Step 1: Synthesis of N,N'-bis[4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran-8-yl]terephthalamide
-
In a suitable reaction vessel, dissolve N,N'-bis{3-[1,3-dioxo-3-(tetrazol-5-yl)]propyl-2-hydroxyphenyl}terephthalamide (45.5 g, 72.9 mmol) in 910 mL of ethanol.[7]
-
Add 145.8 mL (1.75 mol) of concentrated hydrochloric acid to the mixture.[7]
-
Reflux the reaction mixture for 16 hours.[7]
-
Cool the mixture to room temperature and filter the resulting solid.[7]
-
Wash the solid with 91 mL of purified water and 91 mL of ethanol.[7]
-
Dry the solid to yield 36.9 g (86% yield) of N,N'-bis[4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran-8-yl]terephthalamide.[7]
Step 2: Synthesis of 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran hydrochloride
-
To the N,N'-bis[4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran-8-yl]terephthalamide (36.9 g, 62.7 mmol) obtained in the previous step, add 738 mL of ethanol and 313.5 mL (3.76 mol) of concentrated hydrochloric acid.[8]
-
Reflux the reaction mixture for 48 hours.[8]
-
Filter the hot reaction mixture.
-
Cool the filtrate to room temperature and concentrate under reduced pressure.[8]
-
To the resulting solid, add 369 mL of ethanol and reflux for 2 hours.[8]
-
Cool the mixture to room temperature and filter the solid.
-
Dry the collected solid to obtain 31.3 g (94% yield) of 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran hydrochloride.[8]
Synthesis Workflow
The following diagram illustrates the synthetic pathway described in Route 1.
Caption: Synthetic workflow for 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride.
Conclusion
This technical guide provides essential information for the synthesis and characterization of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride. The detailed experimental protocols from two distinct patented routes offer valuable insights for process development and scale-up. While comprehensive public spectroscopic data is limited, the provided physicochemical properties and synthetic methodologies serve as a robust resource for researchers and professionals in the field of drug development.
References
- 1. 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride | C10H8ClN5O2 | CID 13784051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CAS#:110683-22-2 | 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one | Chemsrc [chemsrc.com]
- 4. CAS#:110683-23-3 | 8-AMINO-4-0X0-2-[1H -TETRAZOLE-5YL ) 4H-1-BENZOPYRAN HYDROCHLORIDE | Chemsrc [chemsrc.com]
- 5. CAS 110683-23-3: 8-Amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benz… [cymitquimica.com]
- 6. CN102358737A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents [patents.google.com]
- 7. JP2007231019A - Process for producing 8-amino-4-oxo-2- (tetrazol-5-yl) -4H-1-benzopyran or a salt thereof, and intermediate for production thereof - Google Patents [patents.google.com]
- 8. KR100739439B1 - Method for preparing 8-amino-4-oxo-2- (tetrazol-5-yl) -4H-1-benzopyran or salts thereof and intermediates for the preparation thereof - Google Patents [patents.google.com]
